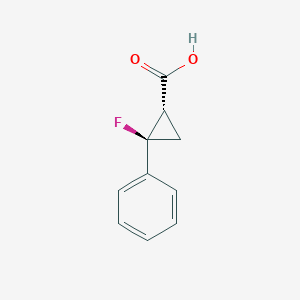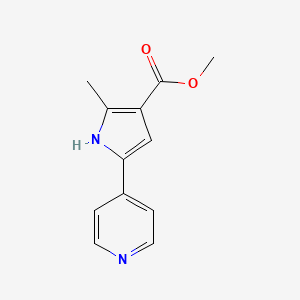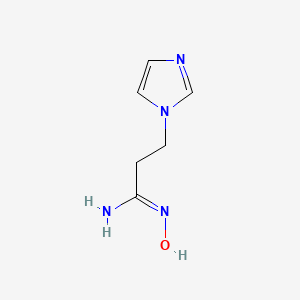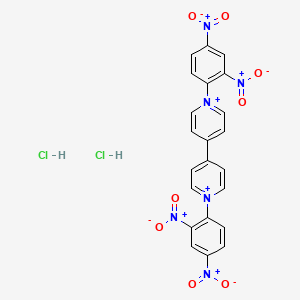
N,N'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrophenyl groups attached to a bipyridinium core, with two chloride ions balancing the charge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride typically involves the reaction of 2,4-dinitrophenylhydrazine with 4,4’-bipyridine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitrophenylhydrazine+4,4’-Bipyridine→N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bipyridinium core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted bipyridinium compounds.
Aplicaciones Científicas De Investigación
N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mecanismo De Acción
The mechanism by which N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The bipyridinium core can intercalate with DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2,4-dinitrophenyl)ethylenediamine
- N,N’-Bis(2,4-dinitrophenyl)-L-cystine
- N,N’-Bis(2,4-dinitrophenyl)isophthalohydrazide
Uniqueness
N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride is unique due to its bipyridinium core, which imparts distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction with biological molecules.
Propiedades
Fórmula molecular |
C22H16Cl2N6O8+2 |
|---|---|
Peso molecular |
563.3 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dihydrochloride |
InChI |
InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;; |
Clave InChI |
HTRYWXJIGDXDLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12816201.png)
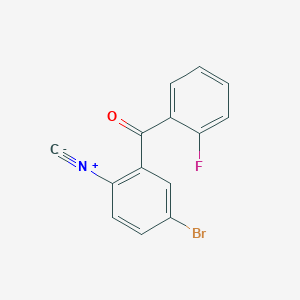

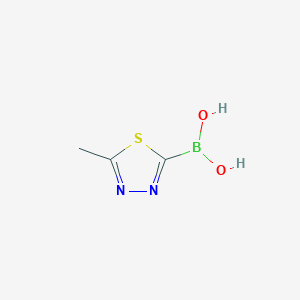

![(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B12816227.png)
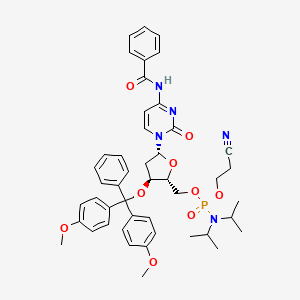
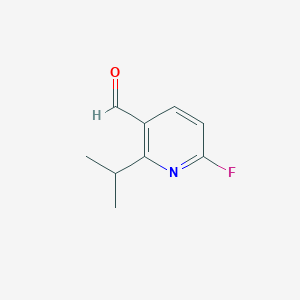
![2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12816261.png)


